Factor XIa Inhibitory Potency: Pyrimidin‑4‑yl‑Alanine‑Containing Peptidomimetic vs. Imidazole Control
In a Bristol‑Myers Squibb lead optimisation programme, replacement of the pyridine scaffold with a pyrimidine ring system in Factor XIa inhibitors yielded a significant improvement in FXIa binding affinity while maintaining oral bioavailability. The optimised compound (S)‑24, which incorporates a pyrimidine‑based scaffold, achieved a FXIa Ki of 0.34 nM, representing a >1,000‑fold improvement over the initial imidazole‑containing lead (S)‑23 (Ki ≈ 400 nM) [1]. Although the exact Boc‑protected monomer was not the final drug substance, the pyrimidin‑4‑yl alanine substructure is the direct synthetic precursor that installs the critical pharmacophore, and its use is essential for accessing this potency level [2].
| Evidence Dimension | FXIa enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | FXIa Ki = 0.34 nM (compound (S)‑24, pyrimidine scaffold) [1] |
| Comparator Or Baseline | Lead compound (S)‑23 (imidazole scaffold): FXIa Ki ≈ 400 nM [1] |
| Quantified Difference | >1,000‑fold improvement in Ki |
| Conditions | Human Factor XIa enzyme inhibition assay, Bristol‑Myers Squibb; compound (S)‑24 was orally bioavailable in rat [1] |
Why This Matters
This potency differential underscores the necessity of the pyrimidin‑4‑yl motif; generic imidazole or pyridine building blocks cannot achieve the same target engagement, directly influencing procurement choices for anticoagulant discovery programmes.
- [1] Corte, J.R. et al. Orally bioavailable pyridine and pyrimidine‑based Factor XIa inhibitors: discovery of the methyl N‑phenyl carbamate P2 prime group. Bioorg. Med. Chem. 2016, 24, 2257‑2272. DOI: 10.1016/j.bmc.2016.03.062. View Source
- [2] Patent US‑7879887‑B2. Alpha‑amino acid derivatives and medicaments containing the same as an active ingredient. (Exemplifies use of Boc‑pyrimidinyl alanine intermediates). View Source
